3-(2-bromophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide
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Overview
Description
3-(2-bromophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide is an organic compound that features a bromophenyl group, a methoxythiolan ring, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide typically involves multiple steps. One common approach starts with the bromination of a phenyl ring to introduce the bromine atom. This is followed by the formation of the methoxythiolan ring through a series of cyclization reactions. The final step involves the coupling of the bromophenyl and methoxythiolan intermediates with a propanamide group under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the methoxythiolan ring can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups .
Scientific Research Applications
3-(2-bromophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the methoxythiolan ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-bromophenyl)-2-methylacrylic acid
- Methyl 3-(2-bromophenyl)propionate
- 3-(2-bromophenyl)propionic acid
Uniqueness
Compared to similar compounds, 3-(2-bromophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide is unique due to the presence of the methoxythiolan ring, which imparts distinct chemical and biological properties. This structural feature can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2S/c1-19-15(8-9-20-11-15)10-17-14(18)7-6-12-4-2-3-5-13(12)16/h2-5H,6-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHDGYQTTSCSTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)CCC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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